molecular formula C8H10N2O4 B13336092 (R)-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

(R)-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

Cat. No.: B13336092
M. Wt: 198.18 g/mol
InChI Key: WZNJWVWKTVETCG-RXMQYKEDSA-N
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Description

®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is a complex organic compound that features a pyridine ring with hydroxyl and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of boron reagents with halogenated pyridine derivatives under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2R)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m1/s1

InChI Key

WZNJWVWKTVETCG-RXMQYKEDSA-N

Isomeric SMILES

C1=CN(C=C(C1=O)O)C[C@H](C(=O)O)N

Canonical SMILES

C1=CN(C=C(C1=O)O)CC(C(=O)O)N

Origin of Product

United States

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